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Cat. No.: B12058957

Get Quote

Executive Summary
Red Mega 500 (Sigma-Aldrich #56900) represents a specialized class of "Large Stokes Shift"

(LSS) fluorophores designed to bridge the gap between standard green (FITC/GFP) and

orange (PE) emission channels. Unlike standard protein-based fluorophores like Phycoerythrin

(PE), Red Mega 500 is a small molecule governed by Twisted Intramolecular Charge Transfer

(TICT).

This guide evaluates its utility in multiplexed assays, specifically addressing its two primary

interference vectors: spectral spillover into the PE channel and environmental sensitivity

(variable quantum yield based on solvent polarity), which distinguishes it from static dyes.

Technical Profile: Red Mega 500 vs. Alternatives
To accurately evaluate interference, we must first establish the photophysical baseline. Red

Mega 500 is often selected to replace PE when steric hindrance is a concern (due to PE's 240

kDa size) or to utilize the 488 nm laser for red emission.

Comparative Specification Table

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12058957#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12058957?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Red Mega 500 Phycoerythrin (PE)
FITC / Alexa Fluor

488

Structure
Small Molecule (TICT

probe)

Phycobiliprotein

Complex (>240 kDa)
Small Molecule

Excitation Max
~505 nm (Excitable by

488 nm)
496 nm / 565 nm 490 nm

Emission Max
535–555 nm (Solvent

Dependent)
578 nm 525 nm

Stokes Shift Large (~50 nm) Large (~80 nm) Small (~25 nm)

Brightness (QY)

Variable (Low in

buffer, High in

lipid/protein)

High (Constant)
Moderate (pH

sensitive)

Primary Interference
Spills into PE (575) &

FITC (525)

Spills into Red Mega

500

Spills into Red Mega

500

The "TICT" Factor
Unlike PE, Red Mega 500’s fluorescence is governed by TICT.[1] In polar solvents (PBS), it is

relatively dim. Upon binding to hydrophobic pockets (e.g., Human Serum Albumin, lipid

membranes), its quantum yield increases dramatically.

Implication: Standard compensation beads (polystyrene) may not reflect the brightness of

the dye on a biological sample, leading to under-compensation and false positives in

multiplex data.

Interference Mechanisms & Visual Logic
In a multiplex panel using a 488 nm (Blue) laser, Red Mega 500 sits precariously between the

Green (FITC) and Yellow/Orange (PE) detectors.

Diagram 1: Spectral Conflict Map
This diagram illustrates the excitation competition and emission spillover pathways that must

be managed.
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Caption: Spectral topology showing Red Mega 500's bidirectional interference: obscuring the

Green channel while spilling into the Yellow (PE) channel.

Experimental Validation Protocol
To validate Red Mega 500 in your specific assay, you cannot rely on manufacturer spectra

alone due to the environmental sensitivity. You must generate a Spillover Spreading Matrix

(SSM) using the specific carrier (cells vs. beads) intended for the final assay.

Protocol: The "Carrier-Matched" Compensation
Workflow
Objective: Determine the true spillover of Red Mega 500 into the PE and FITC channels when

bound to the biological target.

Step 1: Preparation of Controls
Unstained Control: Cells/Beads treated with buffer only.

Single-Stain A (RM500): Target cells stained only with Red Mega 500 (at saturation).
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Critical: Do not use compensation beads if your target is a cell surface protein. The TICT

effect will alter the spectral shape and brightness on beads vs. cell membranes.

Single-Stain B (PE): Target cells stained only with PE.

Single-Stain C (FITC): Target cells stained only with FITC.

Step 2: Acquisition & Voltage Titration
Set PMT voltages using the Unstained Control to place noise in the first decade.

Run Single-Stain A (RM500).

Check Linearity: Ensure the signal is within the linear range of the detector. If Red Mega 500

is in a hydrophobic environment (e.g., intracellular lipid staining), it may be 10x brighter than

in buffer. Adjust voltage to avoid saturation.

Step 3: Calculating Spillover Spreading Error (SSE)
Do not just look at %. Calculate the spreading error to see how much resolution is lost.

Where

is the standard deviation of the positive population in the spillover channel (e.g., PE channel).

Troubleshooting: The "False Positive" Trap
A common failure mode with Red Mega 500 is the "Hydrophobic Flash" effect.

Scenario: You are multiplexing Red Mega 500 (Target A) and PE (Target B). Observation: Cells

negative for Target B appear positive in the PE channel. Cause: Red Mega 500 binds non-

specifically to a hydrophobic region, increasing its quantum yield and extending its emission tail

into the PE channel (575 nm).

Diagram 2: The Validation Logic Tree
Use this workflow to diagnose interference.
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Caption: Logical workflow for diagnosing and mitigating Red Mega 500 spectral spillover in

multiplex assays.
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Conclusion & Recommendations
Red Mega 500 is a potent tool for utilizing the 488 nm laser line for red/orange emission,

particularly when the steric bulk of PE is unacceptable. However, it requires a higher tier of

validation than standard immunophenotyping dyes.

Final Recommendations:

Avoid FITC: If using Red Mega 500, the Green channel (525 nm) becomes heavily

compromised. Switch the green marker to a violet-excited dye (e.g., BV421) to clear the

spectrum.

Carrier-Specific Compensation: Never use beads to compensate Red Mega 500 if your

sample is cellular. The spectral shift caused by the TICT mechanism will invalidate the

matrix.

Strict FMOs: Always use Fluorescence Minus One controls to define the gate for adjacent

channels (PE), as the "spread" of the data is more significant than the shift in the median.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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